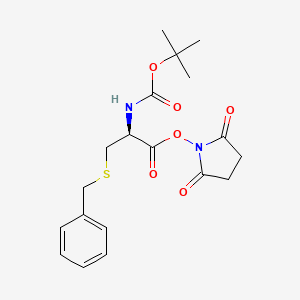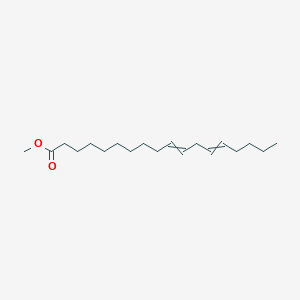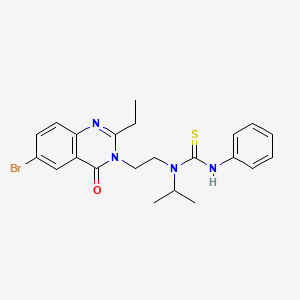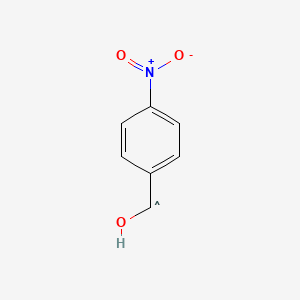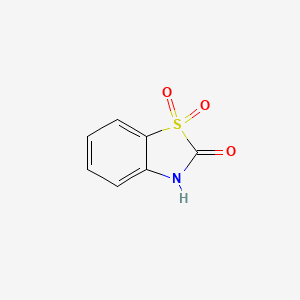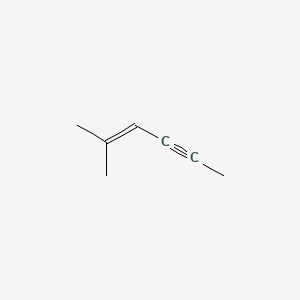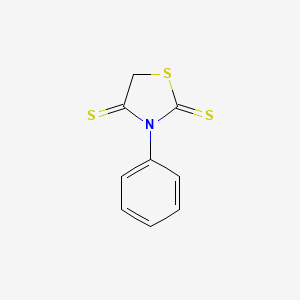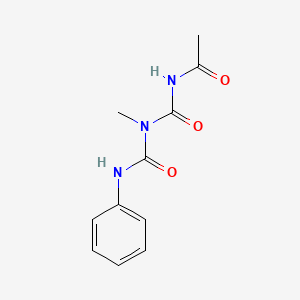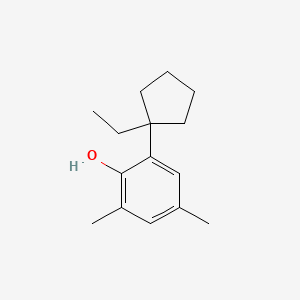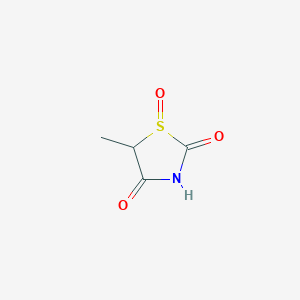
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) is a heterocyclic compound containing nitrogen and sulfur. It is a derivative of thiazolidinedione, which is known for its biological activities, including hypoglycemic, antimicrobial, and antioxidant properties . The compound’s structure allows for various substitutions, making it a versatile scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) typically involves the Knoevenagel condensation of aromatic aldehydes with 2,4-thiazolidinedione, followed by reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst . Another method involves the use of polyethylene glycol-300 as a solvent for the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the conversion of the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with Pd/C catalyst is commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation improves insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes . Additionally, its antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, and its antioxidant action involves scavenging reactive oxygen species (ROS) .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Thiazolidinedione: The parent compound, known for its hypoglycemic activity.
5-Arylidene-2,4-thiazolidinediones: These derivatives are synthesized via aldol condensation and exhibit various biological activities.
Thiazolidine-2,4-dione, 5-[(4-methoxyphenyl)methylene]-: Another derivative with similar applications.
Uniqueness
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) is unique due to its specific substitutions that enhance its biological activity and versatility in synthetic applications .
Propiedades
Fórmula molecular |
C4H5NO3S |
|---|---|
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
5-methyl-1-oxo-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C4H5NO3S/c1-2-3(6)5-4(7)9(2)8/h2H,1H3,(H,5,6,7) |
Clave InChI |
SGCATXBXZRXCJM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC(=O)S1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



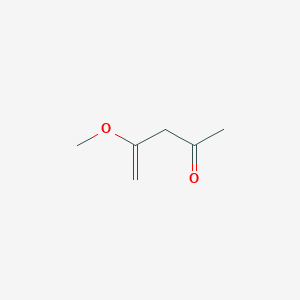
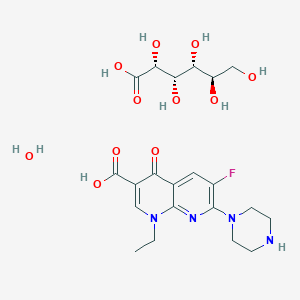

![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
